molecular formula C17H18ClN3O4 B2498664 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-38-3

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2498664
CAS RN: 847398-38-3
M. Wt: 363.8
InChI Key: QOEXPCSKPBCEBE-UHFFFAOYSA-N
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Description

The compound is a part of a class of chemicals that have been synthesized to explore new chemical and biological interests. Its structure includes a 4-chlorophenyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group attached to a pyrimidine dione ring, indicating a complex molecular architecture designed for specific chemical properties and reactions.

Synthesis Analysis

The synthesis of similar compounds often involves a tandem aza-Wittig reaction, where iminophosphorane reacts with isocyanates to give carbodiimides, which then react with phenols to yield the desired compounds. The synthesis process is aimed at exploring new chemical spaces and generating compounds with potentially unique biological activities. The yields from these reactions can vary significantly, demonstrating the experimental challenges and the fine-tuning required in synthetic chemistry (Wang et al., 2015).

Scientific Research Applications

Synthesis and Physicochemical Properties

  • The synthesis and physicochemical properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione, which are structurally related to 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione, have been investigated for their anticonvulsant properties. These studies provide insights into the physical and chemical characteristics of such compounds, contributing to the understanding of their potential scientific applications (Kamiński et al., 2008).

Anticonvulsant Activity

  • Research has focused on understanding the anticonvulsant activity of various N-phenylamino derivatives. Compounds like N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione and N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione, which share structural similarities with the chemical , have been tested for their effects on GABA(A) receptors, crucial for understanding their potential therapeutic uses in epilepsy and other seizure disorders (Kamiński et al., 2008).

Chemical and Biological Interests

  • The synthesis of novel compounds like 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, including derivatives structurally related to the chemical , has been undertaken to explore new chemical and biological interests. Such studies expand the understanding of the chemical space and potential biological applications of these compounds (Wang et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c18-12-1-3-13(4-2-12)21-15(22)11-14(19-16(21)23)20-7-5-17(6-8-20)24-9-10-25-17/h1-4,11H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEXPCSKPBCEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione

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